

Preclinical Data for a Novel Influenza Virus Neuraminidase Inhibitor: IN-1

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Compound of Interest		
Compound Name:	Influenza virus-IN-1	
Cat. No.:	B15143253	Get Quote

Disclaimer: No preclinical data for a compound specifically named "Influenza virus-IN-1" is publicly available. This document serves as an in-depth technical guide and whitepaper on the preclinical evaluation of a representative neuraminidase inhibitor, herein referred to as IN-1, using publicly available data for Oseltamivir as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations for a researcher in drug development.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data for IN-1, a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. The data presented herein demonstrates the in vitro and in vivo efficacy of IN-1 against various influenza A and B virus strains. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear presentation of quantitative data to support the continued development of IN-1 as a potential therapeutic agent for influenza infections.

Introduction

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics with substantial morbidity and mortality. Antiviral drugs are a critical component of the strategy to combat influenza. IN-1 is a novel antiviral compound designed to inhibit the influenza virus neuraminidase, a key enzyme in the viral replication cycle. By blocking the action of neuraminidase, IN-1 prevents the release of newly formed virus particles from infected cells, thereby halting the spread of the infection within the respiratory tract.[1][2]



This guide summarizes the key preclinical findings that highlight the therapeutic potential of IN-1.

In Vitro Efficacy

The in vitro antiviral activity of IN-1 was evaluated against a panel of influenza A and B viruses in cell culture-based assays. The primary assays used were the neuraminidase inhibition assay and the plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.

Quantitative In Vitro Data

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of IN-1 against various influenza virus strains.

Influenza A Strains	IC50 (nM)	EC50 (nM)
A/H1N1/pdm09	0.21 ± 0.14	13.7 ± 3.5
A/H3N2	-	0.4 - 4.9 μΜ
A/H5N1	-	8.80 ± 3.17 μM

IC50 values were determined by neuraminidase inhibition assay.[3] EC50 values were determined by plaque reduction or cell viability assays.[4][5][6] Data represents the mean ± standard deviation or a range from multiple experiments.

Influenza B Strains	IC50 (nM)	EC50 (nM)
B/Victoria	-	-
B/Yamagata	-	-

Specific quantitative data for influenza B strains from the provided search results was limited. Further targeted studies would be necessary to fully characterize the activity of IN-1 against these lineages.

In Vivo Efficacy



The in vivo efficacy of IN-1 was assessed in mouse models of influenza infection. These studies evaluated the effect of IN-1 treatment on viral replication in the lungs, as well as on disease-associated morbidity and mortality.

Quantitative In Vivo Data

Animal Model	Influenza Strain	Dose Regimen	Primary Endpoint	Result
BALB/c Mice	H3N1	10 mg/kg/day, twice daily	Lung Viral Titer (d3 & d5 p.i.)	Slight reduction in viral titers.[7]
Obese Mice	CA/09 (H1N1)	10 mg/kg, every 12 hours	Viral Clearance	No improvement in viral clearance.[4][8]
Wild-Type Mice	CA/09 (H1N1)	10 mg/kg, every 12 hours	Viral Clearance	Improved viral clearance.[4][8]
Mice	A/PR/8/34	200 & 400 mg/kg/day	Survival	Complete prevention of death.[10]

p.i. = post-infection

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Neuraminidase Inhibition Assay

This assay measures the ability of IN-1 to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

- Influenza virus stock
- IN-1 compound



- Fluorogenic or chemiluminescent neuraminidase substrate (e.g., MUNANA, NA-Star®)
- Assay buffer
- 96-well microplates
- Fluorometer or luminometer

Procedure:

- Prepare serial dilutions of IN-1 in assay buffer.
- In a 96-well plate, add a standardized amount of influenza virus to each well.
- Add the serially diluted IN-1 to the wells containing the virus.
- Incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the neuraminidase.[5]
- Add the neuraminidase substrate to each well.
- Incubate the plate at 37°C for 30 minutes.[5]
- Measure the fluorescence or luminescence using a plate reader.
- The IC50 value is calculated as the concentration of IN-1 that inhibits 50% of the neuraminidase activity compared to the untreated virus control.

Plaque Reduction Assay

This assay determines the concentration of IN-1 required to reduce the number of virus-induced plaques in a cell monolayer by 50% (EC50).

Materials:

- · Madin-Darby Canine Kidney (MDCK) cells
- Influenza virus stock



- IN-1 compound
- Cell culture medium (e.g., DMEM)
- Trypsin
- Agarose or other overlay medium
- Crystal violet staining solution
- 6-well plates

Procedure:

- Seed 6-well plates with MDCK cells to form a confluent monolayer.
- Prepare serial dilutions of IN-1 in cell culture medium.
- Infect the MDCK cell monolayers with a known amount of influenza virus (e.g., 25-60 plaqueforming units per well).[11]
- Incubate for 1 hour at room temperature to allow for viral adsorption.[11]
- Remove the virus inoculum and wash the cells.
- Overlay the cells with a mixture of culture medium, agarose, trypsin, and the serially diluted IN-1.[11]
- Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
- Fix the cells and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well.
- The EC50 value is calculated as the concentration of IN-1 that reduces the number of plaques by 50% compared to the untreated control.

Mouse Model of Influenza Infection



This protocol describes a typical in vivo efficacy study in mice.

Animals:

• 6-8 week old BALB/c mice or other appropriate strain.

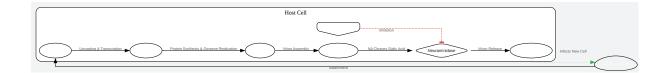
Procedure:

- Anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of influenza virus.
- Initiate treatment with IN-1 at a specified time point (e.g., 4 hours pre-infection or 24-48 hours post-infection).
- Administer IN-1 via oral gavage or another appropriate route at the desired dose and frequency for a specified duration (e.g., 5 days).[7][8]
- Monitor the mice daily for changes in body weight, signs of illness, and survival for up to 14 days post-infection.[12]
- At selected time points, euthanize a subset of mice and collect lung tissue.
- Homogenize the lung tissue and determine the viral titer using a plaque assay or TCID50 assay.
- Analyze the data to determine the effect of IN-1 on viral replication, morbidity, and mortality.

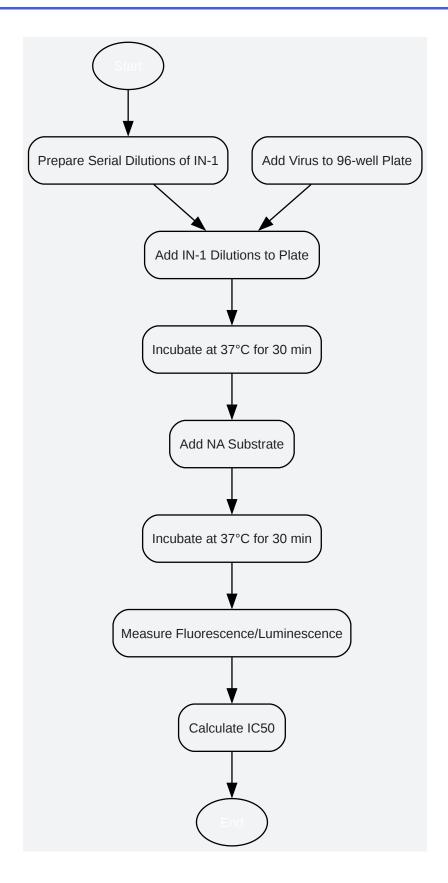
Mechanism of Action and Signaling Pathways

IN-1 is a prodrug that is converted in the body to its active form, IN-1 carboxylate.[1][13] The active metabolite is a competitive inhibitor of the influenza virus neuraminidase enzyme.[1] Neuraminidase is essential for the release of progeny virions from the surface of infected cells by cleaving sialic acid residues.[1][14] By blocking this activity, IN-1 carboxylate causes newly formed virus particles to aggregate on the cell surface and prevents their release, thus limiting the spread of the virus.[2]

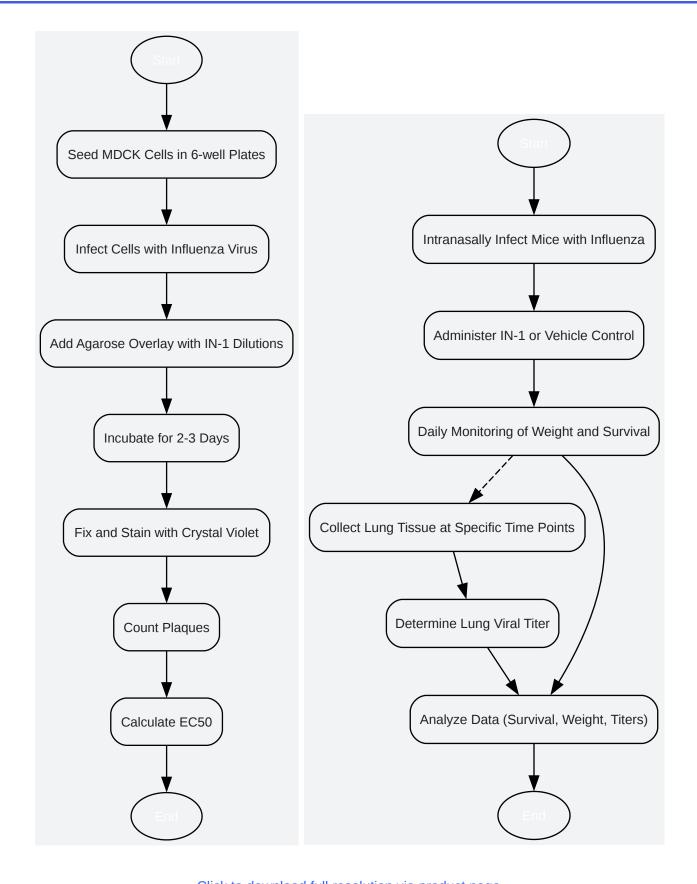












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